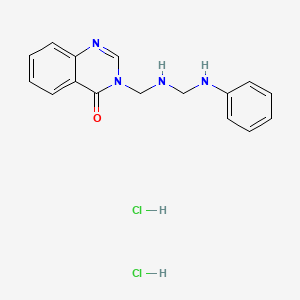
4(3H)-Quinazolinone, 3-((((phenylamino)methyl)amino)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-((((phenylamino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-((((phenylamino)methyl)amino)methyl)-, dihydrochloride typically involves the reaction of 2-aminobenzamide with phenyl isocyanate, followed by cyclization and subsequent functionalization steps. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
4(3H)-Quinazolinone, 3-((((phenylamino)methyl)amino)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-((((phenylamino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Quinazolin-4(3H)-one: A simpler analog with similar core structure but lacking the phenylamino and aminomethyl groups.
2-Phenyl-3-(2-substituted amino)ethylamino quinazolin-4(3H)-ones: Compounds with similar biological activities but different substitution patterns.
Uniqueness: 4(3H)-Quinazolinone, 3-((((phenylamino)methyl)amino)methyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
75159-26-1 |
|---|---|
Molecular Formula |
C16H18Cl2N4O |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
3-[(anilinomethylamino)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C16H16N4O.2ClH/c21-16-14-8-4-5-9-15(14)19-12-20(16)11-17-10-18-13-6-2-1-3-7-13;;/h1-9,12,17-18H,10-11H2;2*1H |
InChI Key |
VFTBGHMBOZMCKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCNCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















